molecular formula C12H12ClF2NO3 B7157382 Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate

Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate

Cat. No.: B7157382
M. Wt: 291.68 g/mol
InChI Key: BLYDOGBEESMTSM-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group, a difluorophenyl group, and a propanoate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Formation of the Chloroacetyl Intermediate: The initial step involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetyl intermediate.

    Coupling with Difluorophenyl Propanoate: The chloroacetyl intermediate is then coupled with methyl 3-amino-3-(2,4-difluorophenyl)propanoate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate
  • Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate

Uniqueness

Methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and specificity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO3/c1-19-12(18)5-10(16-11(17)6-13)8-3-2-7(14)4-9(8)15/h2-4,10H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYDOGBEESMTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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